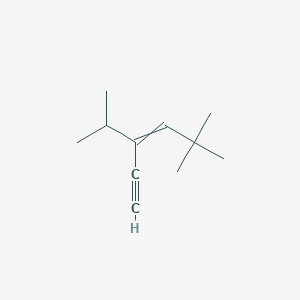
5,5-Dimethyl-3-(propan-2-yl)hex-3-en-1-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dimethyl-3-(propan-2-yl)hex-3-en-1-yne is an organic compound with a unique structure that includes both alkyne and alkene functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-3-(propan-2-yl)hex-3-en-1-yne typically involves the use of alkyne and alkene precursors. One common method is the coupling of an alkyne with an alkene under specific conditions, such as the use of a palladium catalyst in a cross-coupling reaction. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to 100°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-3-(propan-2-yl)hex-3-en-1-yne undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne and alkene groups to alkanes.
Substitution: The compound can undergo substitution reactions, particularly at the alkyne and alkene positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst is often used.
Substitution: Halogenation can be achieved using halogens like bromine (Br₂) or chlorine (Cl₂).
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated derivatives.
Scientific Research Applications
5,5-Dimethyl-3-(propan-2-yl)hex-3-en-1-yne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-3-(propan-2-yl)hex-3-en-1-yne involves its interaction with specific molecular targets. The compound’s reactivity is primarily due to the presence of both alkyne and alkene groups, which can participate in various chemical reactions. These interactions can affect biological pathways and molecular processes, making it a compound of interest in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyl-2-propan-2-yl-2H-1,3-thiazole: Another compound with a similar structure but different functional groups.
1,3,4-Thiadiazole Derivatives: Compounds with similar reactivity and applications in medicinal chemistry.
Properties
CAS No. |
919516-19-1 |
|---|---|
Molecular Formula |
C11H18 |
Molecular Weight |
150.26 g/mol |
IUPAC Name |
5,5-dimethyl-3-propan-2-ylhex-3-en-1-yne |
InChI |
InChI=1S/C11H18/c1-7-10(9(2)3)8-11(4,5)6/h1,8-9H,2-6H3 |
InChI Key |
OAFYQGMOADQFMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=CC(C)(C)C)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


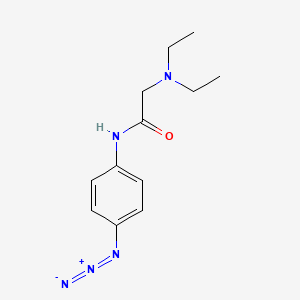
![(1R,6S,7S,8R)-7,8-Dichlorobicyclo[4.2.0]oct-3-ene-2,5-diol](/img/structure/B12620774.png)
![2-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzonitrile](/img/structure/B12620782.png)
![(2R,5R)-2-Methoxy-5-[(2R,5R)-5-methoxyoxolan-2-YL]oxolane](/img/structure/B12620789.png)
![1H-Imidazo[2,1-b]purin-4-amine, N,N,1-trimethyl-](/img/structure/B12620791.png)
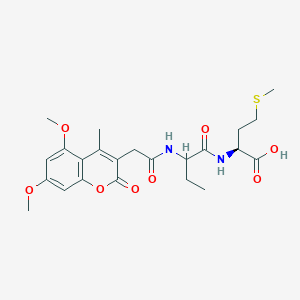
![2-(3-Nitrophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12620807.png)

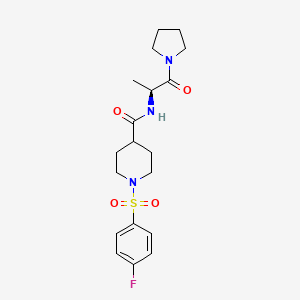
![9-Chlorobenzo[h]isoquinoline-6-carbonitrile](/img/structure/B12620826.png)
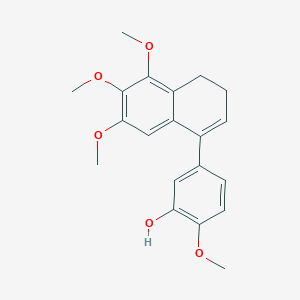

![Benzamide, 3,5-dichloro-N-[[(3S,4R)-1-(3,3-dimethylbutyl)-3-fluoro-4-piperidinyl]methyl]-](/img/structure/B12620843.png)

